molecular formula C12H11NO4 B14195777 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-18-8

4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No.: B14195777
CAS No.: 835594-18-8
M. Wt: 233.22 g/mol
InChI Key: JJXIMQTZVMGMCL-UHFFFAOYSA-N
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Description

4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. One common method includes the radical halogenation of a precursor compound using N-bromosuccinimide (NBS) as the bromine source . This is followed by a nucleophilic substitution reaction where the brominated intermediate is treated with methanol in the presence of a base such as potassium hydroxide (KOH) to introduce the methoxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxymethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzoic acid moiety can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

CAS No.

835594-18-8

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoic acid

InChI

InChI=1S/C12H11NO4/c1-16-7-10-6-11(13-17-10)8-2-4-9(5-3-8)12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

JJXIMQTZVMGMCL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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